3-Ethenylbenzonitrile
Overview
Description
3-Ethenylbenzonitrile: is an organic compound with the molecular formula C9H7N 3-vinylbenzonitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with an ethenyl group (-CH=CH2) at the meta position. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is primarily used as a monomer in copolymerization reactions and has applications in various fields including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbenzonitrile can be achieved through several methods:
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Dehydration of 3-Vinylbenzamide: : This method involves the dehydration of 3-vinylbenzamide using phosphorus pentoxide (P2O5) as a dehydrating agent. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the nitrile group.
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Ammoxidation of 3-Vinyltoluene: : In this process, 3-vinyltoluene is reacted with ammonia and oxygen (or air) at high temperatures (400-450°C) in the presence of a catalyst. This method is advantageous for industrial-scale production due to its efficiency and high yield.
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Dehydration of 3-Vinylbenzaldoxime: : This method involves the formation of 3-vinylbenzaldoxime from 3-vinylbenzaldehyde and hydroxylamine hydrochloride, followed by dehydration to yield this compound. The reaction can be catalyzed by acids or carried out under basic conditions .
Industrial Production Methods
Industrial production of this compound typically employs the ammoxidation method due to its scalability and cost-effectiveness
Properties
IUPAC Name |
3-ethenylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHXBYYQCPWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968030 | |
Record name | 3-Ethenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-96-5 | |
Record name | NSC3446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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